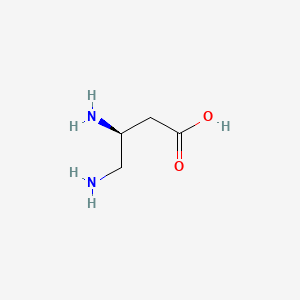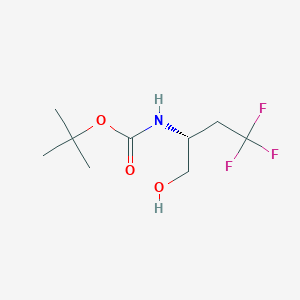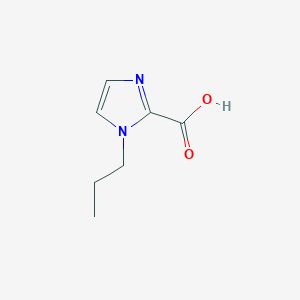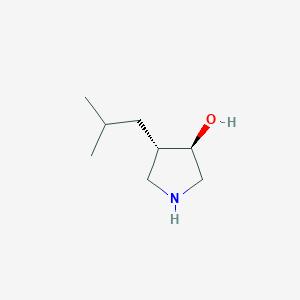
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a morpholinoethyl side chain. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chloro group: Chlorination of the pyrazole ring is performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the morpholinoethyl side chain: This step involves the reaction of the chlorinated pyrazole with morpholine in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholinoethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-amine: Differing by the presence of an amine group instead of a carboxylic acid.
4-Chloro-1-(2-piperidinoethyl)-1H-pyrazole-3-carboxylic acid: Featuring a piperidinoethyl side chain instead of morpholinoethyl.
These structural variations can lead to differences in reactivity, solubility, and biological activity, highlighting the importance of this compound in research and development .
Eigenschaften
Molekularformel |
C10H14ClN3O3 |
|---|---|
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
4-chloro-1-(2-morpholin-4-ylethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-7-14(12-9(8)10(15)16)2-1-13-3-5-17-6-4-13/h7H,1-6H2,(H,15,16) |
InChI-Schlüssel |
FQLLCUDJJCNWMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=C(C(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)





![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)





